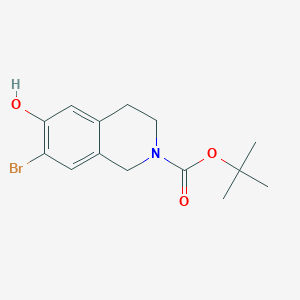
Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a tert-butyl ester group, a bromine atom, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group at the 6th position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid derivative of the isoquinoline with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated isoquinoline.
Substitution: Formation of azido or cyano derivatives.
科学研究应用
Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and hydroxyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2-carboxylate: Lacks the hydroxyl group at the 6th position.
Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2-carboxylate: Lacks the hydroxyl group at the 6th position.
Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate: Lacks the bromine atom at the 7th position.
Uniqueness
Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to the presence of both the bromine atom and the hydroxyl group, which can significantly influence its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research.
属性
IUPAC Name |
tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-5-4-9-7-12(17)11(15)6-10(9)8-16/h6-7,17H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBCWXCWZQZOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2632403.png)
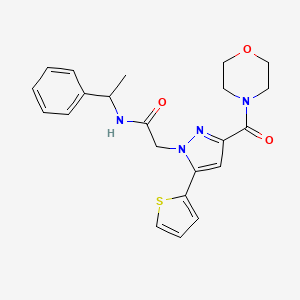
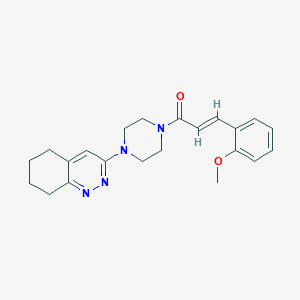
![2-[(3-nitrophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2632408.png)
![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2632409.png)
![2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile](/img/structure/B2632411.png)
![5-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2632413.png)
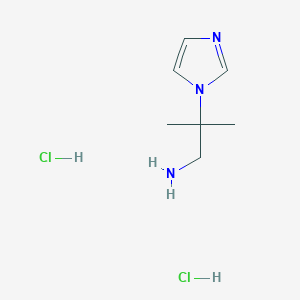
![1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine](/img/structure/B2632416.png)
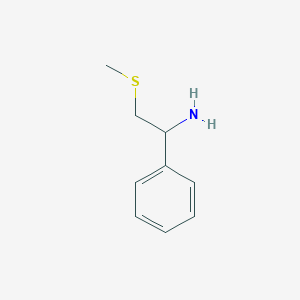
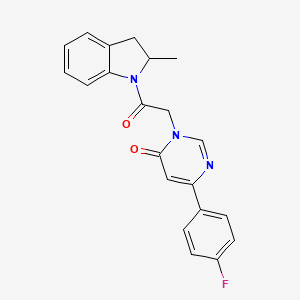
![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine](/img/structure/B2632419.png)

![4-(2-hydroxyethyl)-5-methyl-2-phenyl-1-[(2,4,6-trichlorophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2632421.png)
